molecular formula C20H17FO B2513924 2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl CAS No. 478047-00-6

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl

Cat. No.: B2513924
CAS No.: 478047-00-6
M. Wt: 292.353
InChI Key: KDGCCZNQQSAENG-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a 3-methylbenzyl group attached to the biphenyl core

Properties

IUPAC Name

2-fluoro-4-[(3-methylphenyl)methoxy]-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO/c1-15-6-5-7-16(12-15)14-22-18-10-11-19(20(21)13-18)17-8-3-2-4-9-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGCCZNQQSAENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated biphenyl derivatives, while reduction may produce deoxygenated biphenyl compounds.

Scientific Research Applications

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets. The fluorine atom and the 3-methylbenzyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-[(4-methylbenzyl)oxy]-1,1’-biphenyl
  • 2-Fluoro-4-[(2-methylbenzyl)oxy]-1,1’-biphenyl
  • 2-Fluoro-4-[(3-chlorobenzyl)oxy]-1,1’-biphenyl

Uniqueness

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1’-biphenyl is unique due to the specific positioning of the fluorine atom and the 3-methylbenzyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H15FO2C_{16}H_{15}FO_{2} and a molecular weight of approximately 258.3 g/mol. Its structure features a biphenyl backbone with a fluorine atom and a 3-methylbenzyl ether substituent, which may influence its biological interactions.

The biological activity of 2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl is primarily attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances lipophilicity, facilitating membrane permeability and receptor binding. The 3-methylbenzyl group may also contribute to selectivity towards certain enzymes or receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have shown that derivatives of biphenyl compounds exhibit significant antitumor properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds typically range from low micromolar concentrations.

Compound Cell Line IC50 (µM)
2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenylMDA-MB-231 (Breast Cancer)15.9
EKVX (Lung Cancer)25.1
OVCAR-4 (Ovarian Cancer)28.7

These results indicate that modifications to the biphenyl structure can significantly enhance antitumor activity.

Other Biological Activities

In addition to antitumor effects, this compound may exhibit:

  • Antimicrobial Properties : Preliminary tests suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate that biphenyl derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Study on Antitumor Activity

A notable study evaluated the antitumor activity of various biphenyl derivatives, including 2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl. The study reported that this compound significantly inhibited cell proliferation in multiple cancer cell lines, with a mechanism likely involving apoptosis induction and cell cycle arrest.

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